Decylubiquinone

Friedreich's Ataxia Cytoprotection Oxidative Stress

Decylubiquinone (CAS 55486-00-5) is a synthetic analog of ubiquinone (coenzyme Q10) characterized by a 2,3-dimethoxy-5-methyl-1,4-benzoquinone core conjugated to a saturated n-decyl side chain. Unlike the physiological isoprenoid tail of CoQ10, this structural modification confers distinct physicochemical properties, including enhanced solubility in organic solvents and differential interactions with mitochondrial respiratory complexes.

Molecular Formula C19H30O4
Molecular Weight 322.4 g/mol
CAS No. 55486-00-5
Cat. No. B1670182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecylubiquinone
CAS55486-00-5
Synonyms2,3-dimethoxy-5-methyl-6-decyl-1,4-benzoquinone
2,3-DMDB
decyl-ubiquinone
decylubiquinone
Molecular FormulaC19H30O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OC)OC)C
InChIInChI=1S/C19H30O4/c1-5-6-7-8-9-10-11-12-13-15-14(2)16(20)18(22-3)19(23-4)17(15)21/h5-13H2,1-4H3
InChIKeyVMEGFMNVSYVVOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow, viscous oil in pure form (supplied as 200mg / mL ethanol solution)
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decylubiquinone (CAS 55486-00-5) | A Synthetic Coenzyme Q10 Analog for Mitochondrial Research and Biochemical Assays


Decylubiquinone (CAS 55486-00-5) is a synthetic analog of ubiquinone (coenzyme Q10) characterized by a 2,3-dimethoxy-5-methyl-1,4-benzoquinone core conjugated to a saturated n-decyl side chain [1]. Unlike the physiological isoprenoid tail of CoQ10, this structural modification confers distinct physicochemical properties, including enhanced solubility in organic solvents and differential interactions with mitochondrial respiratory complexes [2][3]. Decylubiquinone is primarily utilized as a biochemical tool for investigating mitochondrial permeability transition pore (mPTP) regulation, serving as an artificial electron acceptor in Complex I and glycerol-3-phosphate dehydrogenase assays, and for probing quinone binding site specificity [4][5][6].

Why Decylubiquinone (CAS 55486-00-5) Cannot Be Substituted with Generic CoQ10 or Other Ubiquinone Analogs in Critical Research Applications


Generic substitution among ubiquinone analogs is scientifically unsound due to profound differences in side chain structure that dictate bioavailability, subcellular targeting, and specific interactions with mitochondrial enzymes and regulatory sites [1]. The native isoprenoid tail of CoQ10 is optimized for membrane integration and electron transport, but its extreme hydrophobicity limits its direct utility in aqueous biochemical assays [2]. In contrast, Decylubiquinone's shorter, saturated decyl chain alters its partitioning and interaction kinetics, enabling distinct functional outcomes such as selective mPTP inhibition without respiratory chain suppression—a property not shared by CoQ10 or shorter-chain analogs like Ubiquinone 0 [3]. Furthermore, as demonstrated in head-to-head comparative studies, quinone analogs exhibit divergent and sometimes opposing effects on mitochondrial substrate oxidation and cell viability, precluding any assumption of functional equivalence [4][5].

Quantitative Evidence for Decylubiquinone (CAS 55486-00-5): Differentiating Performance Data Against Key Comparators


Superior Cytoprotective Potency of Decylubiquinone vs. Idebenone in a Friedreich's Ataxia Cell Model

Decylubiquinone demonstrates a ~10-fold higher potency than idebenone in protecting Friedreich's Ataxia (FRDA) patient fibroblasts from glutathione depletion-induced cell death [1].

Friedreich's Ataxia Cytoprotection Oxidative Stress

Divergent Modulation of Mitochondrial Substrate Oxidation: Decylubiquinone vs. Idebenone

Decylubiquinone and idebenone exert opposite effects on NADH oxidation. While Decylubiquinone increases NADH oxidation, idebenone inhibits it, leading to a strong bias towards succinate oxidation in idebenone-treated mitochondria [1].

Mitochondrial Respiration Complex I Complex II

Unique Profile as an mPTP Inhibitor: Comparable to Cyclosporin A Yet Without Respiratory Chain Inhibition

Decylubiquinone inhibits the mitochondrial permeability transition pore (mPTP) with efficacy comparable to the classic inhibitor Cyclosporin A. Crucially, unlike Ubiquinone 0 (which is more potent) and all other tested quinones, Decylubiquinone achieves this inhibition without suppressing mitochondrial respiration [1].

Mitochondrial Permeability Transition Apoptosis Respiration

Differential Cell Line-Specific Regulation of mPTP vs. Ubiquinone 0 and Ubiquinone 5

A study comparing multiple ubiquinone analogs across three hepatocyte cell lines revealed that only Decylubiquinone (DUb) maintained a consistent effect on mPTP regulation, whereas Ubiquinone 0 (Ub0) and Ubiquinone 5 (Ub5) exhibited variable and even opposite effects (inhibition vs. induction) depending on the cell line [1].

Mitochondrial Permeability Transition Cell Line Variability Hepatocyte

Physicochemical and Stability Profile for In Vitro Use vs. Endogenous CoQ10

Decylubiquinone is characterized by high solubility in common laboratory solvents (up to 100 mM in DMSO or ethanol) and proven stability as a neat oil stored at -20°C for at least one year . This contrasts sharply with the extreme hydrophobicity of CoQ10, which is too insoluble in water for direct addition to aqueous assay media, a key driver for the adoption of Decylubiquinone as an artificial electron acceptor [1].

Solubility Stability Assay Development

Functional Efficiency in Respiratory Chain Rescue: Alkyl vs. Isoprenoid Side Chains

In a genetic model of CoQ deficiency, rescue of mitochondrial respiration was shown to be side chain length-dependent. Analogues with alkyl side chains, including Decylubiquinone (decylUQ) and Idebenone, were found to be inefficient in comparison to analogues with isoprenoid side chains [1].

Electron Transport Chain CoQ Deficiency Rescue Assay

Optimized Applications for Decylubiquinone (CAS 55486-00-5): Evidence-Based Use Cases in Mitochondrial Research


Potent Cytoprotection Studies in Friedreich's Ataxia and Oxidative Stress Models

Utilize Decylubiquinone as a benchmark cytoprotective agent in FRDA patient-derived fibroblasts and other oxidative stress models. Its ~10-fold higher potency (EC50: 56 nM) compared to Idebenone (EC50: 551 nM) in protecting against glutathione depletion-induced death provides a strong quantitative justification for its use as a positive control or lead analog in drug discovery efforts targeting mitochondrial diseases [1].

Investigating Mitochondrial Permeability Transition (mPT) Without Compromising Respiration

Employ Decylubiquinone as a selective tool to study the role of the mPTP in cell death pathways. Its unique ability to inhibit pore opening with efficacy comparable to Cyclosporin A, yet without suppressing mitochondrial respiration, allows for the dissection of mPTP-mediated events from broader bioenergetic collapse. This is in stark contrast to Ubiquinone 0, which is a more potent inhibitor but also compromises respiration [2].

Standardized Biochemical Assays for Complex I and Glycerol-3-Phosphate Dehydrogenase

Apply Decylubiquinone as a reliable, soluble artificial electron acceptor for in vitro assays of mitochondrial Complex I (NADH:CoQ oxidoreductase) and glycerol-3-phosphate dehydrogenase. Its well-defined solubility (up to 100 mM in DMSO/ethanol) and stability profile address the key limitation of using native, water-insoluble CoQ10, enabling more reproducible and scalable assay conditions [3][4].

Differentiating Mitochondrial Substrate Utilization Pathways

Use Decylubiquinone in comparative studies against Idebenone to investigate the regulation of mitochondrial substrate oxidation. The finding that Decylubiquinone increases NADH oxidation while Idebenone inhibits it provides a clear experimental system to probe the differential control of electron entry via Complex I versus Complex II, and to assess the functional consequences of modulating this balance [5].

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